3-(2,5-Dichlorobenzyl)pyrrolidin-3-ol
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Overview
Description
3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol: is a chemical compound that features a pyrrolidine ring substituted with a 2,5-dichlorophenylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 2,5-dichlorobenzyl chloride with pyrrolidine in the presence of a base, followed by hydroxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if oxidized, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated aromatic ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol or alkane
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry: 3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure may be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific biological targets.
Industry: In the industrial sector, 3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol
- 3-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-ol
- 3-[(2,5-difluorophenyl)methyl]pyrrolidin-3-ol
Comparison: Compared to its analogs, 3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol may exhibit unique properties due to the specific positioning of the chlorine atoms on the aromatic ring This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity
Properties
Molecular Formula |
C11H13Cl2NO |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
3-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-1-2-10(13)8(5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |
InChI Key |
FGYLUELIFXAADP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=C(C=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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